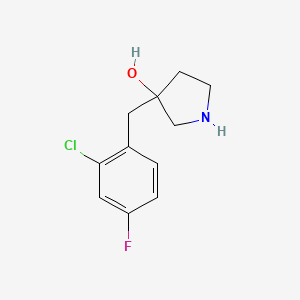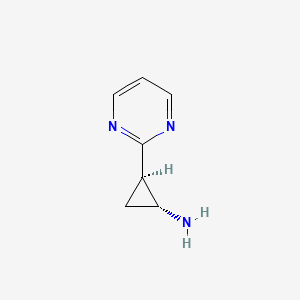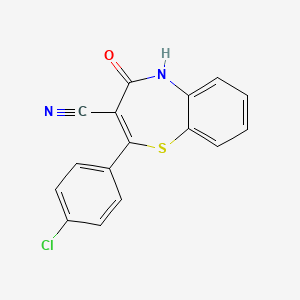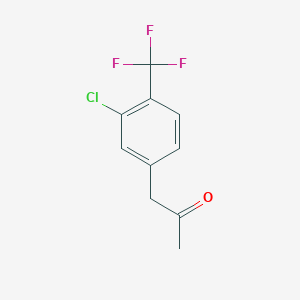
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features both a chloro and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: This method involves the acylation of 3-chloro-4-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Applications De Recherche Scientifique
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chloro group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with the chloro and trifluoromethyl groups in different positions.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound lacks the chloro group, which affects its chemical properties and reactivity.
The unique combination of chloro and trifluoromethyl groups in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8ClF3O |
|---|---|
Poids moléculaire |
236.62 g/mol |
Nom IUPAC |
1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)4-7-2-3-8(9(11)5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
Clé InChI |
UARCSYWHNQQRJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



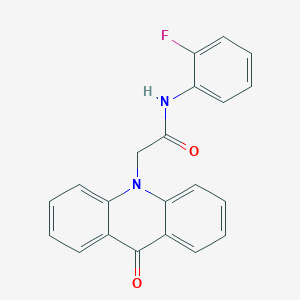
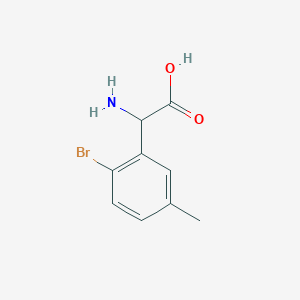
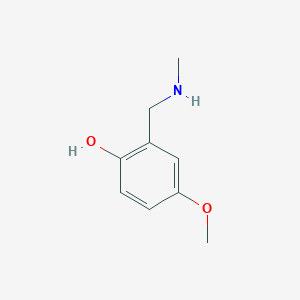
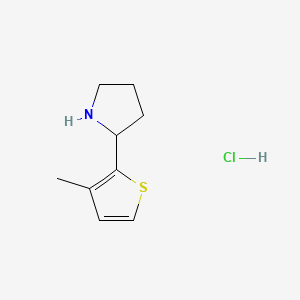
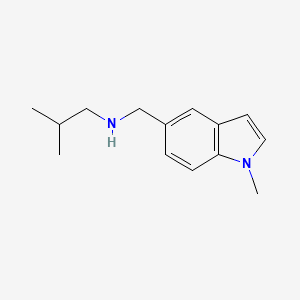
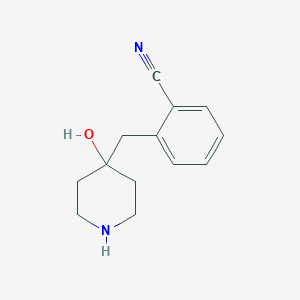
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)


